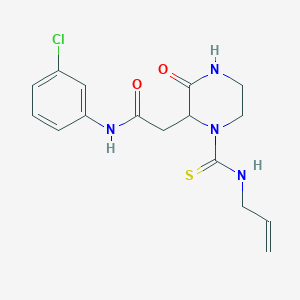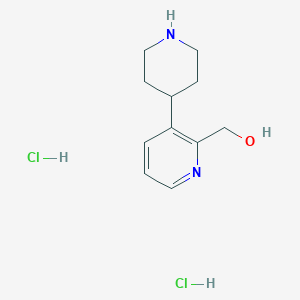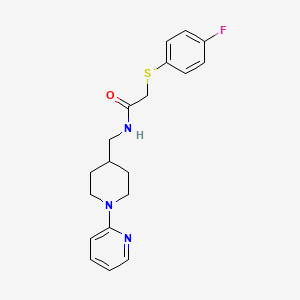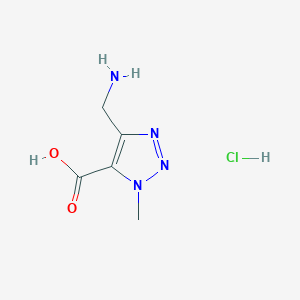![molecular formula C27H24ClNO6 B2907049 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 69821-48-3](/img/structure/B2907049.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate is a fascinating organic compound with a unique structure comprising a pyridinium core and various functional groups. It finds applications in various fields such as chemistry, biology, and industry due to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate can be synthesized through a multi-step process involving the formation of a pyridinium salt followed by the introduction of the acetyloxyethyl group. Common starting materials include 2,4,6-triphenylpyridine and ethyl acetate.
Industrial Production Methods: Industrial production often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Solvent choice and purification steps are critical to ensure the final product's quality.
化学反应分析
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate can undergo several types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Undergoing reduction with suitable reducing agents.
Substitution: Participating in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions are commonly used. Reaction conditions vary depending on the desired transformation, often involving solvents like methanol or dichloromethane.
Major Products Formed: The major products depend on the reaction type but can include oxidized derivatives, reduced pyridinium compounds, and substituted derivatives with different functional groups.
科学研究应用
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, a reagent in various transformations, and a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its possible therapeutic applications due to its unique chemical structure.
Industry: Employed in the manufacturing of fine chemicals, pharmaceuticals, and advanced materials.
作用机制
Mechanism: The compound exerts its effects through interactions with specific molecular targets. These interactions often involve the pyridinium core and its ability to form stable complexes with other molecules.
Molecular Targets and Pathways: The molecular targets can vary but may include enzymes, receptors, and nucleic acids. The pathways involved typically relate to the compound's ability to modulate biological activity through binding or chemical modification of these targets.
相似化合物的比较
1-Benzyl-2,4,6-triphenylpyridinium perchlorate
1-[2-(Hydroxy)ethyl]-2,4,6-triphenylpyridinium perchlorate
1-Methyl-2,4,6-triphenylpyridinium perchlorate
These compounds share structural similarities but differ in their functional groups and reactivity, leading to distinct applications and effects.
And there you have it—a detailed dive into the world of 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate!
属性
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.ClHO4/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24;2-1(3,4)5/h2-16,19-20H,17-18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSDNYICHTYGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2906968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2906969.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2906970.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid (4-chlorophenyl) ester](/img/structure/B2906973.png)




![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea](/img/structure/B2906980.png)

![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)
